N-(2-ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-Ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidinone scaffold substituted with ethyl and methyl groups at positions 3 and 6, respectively.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-22-18(24)17-14(10-12(3)27-17)21-19(22)26-11-16(23)20-13-8-6-7-9-15(13)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBVASWAOLRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications as a pharmaceutical agent. The thieno[3,2-d]pyrimidine moiety is known for its biological activity, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives showed potent activity against breast cancer cells by targeting the PI3K/Akt signaling pathway .
Pharmacological Applications
The pharmacological profile of N-(2-ethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suggests several therapeutic uses.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains.
- In Vitro Studies : In laboratory settings, derivatives have been tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibits bactericidal activity comparable to conventional antibiotics .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of similar compounds.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in cells.
- Case Study : A study in Pharmacology Reports found that thieno[3,2-d]pyrimidine derivatives reduced inflammation markers in animal models of arthritis .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Effects : The 2-ethoxyphenyl group in the target compound may confer higher lipophilicity than dichlorophenyl () or methylphenyl () substituents, influencing membrane permeability.
Spectroscopic and Crystallographic Data
- NMR Trends: Thienopyrimidinone derivatives show characteristic downfield shifts for NH protons (δ ~10–12 ppm) due to hydrogen bonding .
- Crystal Packing: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, intramolecular N–H⋯N bonds form S(7) ring motifs, while intermolecular N–H⋯O bonds create 3D networks, suggesting high thermal stability .
Table 3: Reported Bioactivities of Analogues
Key Observations:
- Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro in ) enhance binding to enzymes like LOX, while bulky substituents (e.g., naphthyl in ) may reduce potency due to steric clashes.
Preparation Methods
Cyclization of Thiophene Precursors
The synthesis begins with 3-amino-5-(substituted)thiophene-2-carboxylate derivatives. Cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates the pyrimidine ring via a Dimroth rearrangement. For example, heating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with DMF-DMA at 100°C for 6 hours yields 3-dimethylaminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate , which cyclizes to the thieno[3,2-d]pyrimidin-4-one under acidic conditions.
Thiolation at the C2 Position
The sulfanyl group at position 2 is introduced via nucleophilic substitution or thiol-disulfide exchange.
Thiolation Using Thiourea
Treatment of 2-chloro-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one with thiourea in ethanol under reflux conditions replaces the chlorine atom with a thiol group. The resulting 2-mercapto-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one is isolated in 70–80% yield after recrystallization.
Oxidative Coupling
Alternative methods employ oxidative coupling of the thienopyrimidinone with disulfides. For example, reacting 2-mercapto-thieno[3,2-d]pyrimidinone with 2-bromoacetamide derivatives in the presence of iodine and triethylamine facilitates the formation of the sulfanyl bridge.
Coupling with N-(2-Ethoxyphenyl)Acetamide
The final step involves linking the thienopyrimidine-thiol intermediate to N-(2-ethoxyphenyl)acetamide via a thioether bond.
Nucleophilic Substitution
A two-step protocol is commonly employed:
-
Synthesis of 2-Bromo-N-(2-ethoxyphenyl)acetamide :
Bromoacetylation of 2-ethoxyaniline using bromoacetyl bromide in dichloromethane yields the bromoacetamide intermediate. -
Coupling Reaction :
The thiolate anion generated from 2-mercapto-thieno[3,2-d]pyrimidinone (using NaH in DMF) reacts with 2-bromo-N-(2-ethoxyphenyl)acetamide at 60°C for 4 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 65–75% yield.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the coupling step. Heating the reactants in acetonitrile at 120°C for 20 minutes under microwave conditions improves yields to 80–85% while reducing side products.
Optimization and Analytical Validation
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Maximizes substitution |
| Solvent | DMF or acetonitrile | Enhances nucleophilicity |
| Catalyst | Triethylamine | Neutralizes HBr byproduct |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.12 (q, 2H, -OCH₂), 4.30 (q, 2H, -NCH₂), 4.65 (s, 2H, -SCH₂), 7.02–7.85 (m, aromatic protons).
-
LC-MS : m/z 458.2 [M+H]⁺, confirming molecular weight.
Purity and Yield Enhancement
-
HPLC Purification : Using a C18 column (MeCN/H₂O gradient) achieves >98% purity.
-
Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional coupling | Low equipment requirements | Long reaction times | 65–75 |
| Microwave-assisted | Rapid, high yield | Specialized equipment | 80–85 |
| One-pot synthesis | Streamlined process | Lower purity | 60–70 |
Mechanistic Insights
The coupling reaction proceeds via an SN2 mechanism , where the thiolate anion attacks the electrophilic carbon of the bromoacetamide. Steric hindrance from the 3-ethyl and 6-methyl groups slightly slows the reaction, necessitating elevated temperatures.
Industrial-Scale Considerations
For bulk production:
-
Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
-
Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
Q & A
Q. What methodologies address discrepancies in crystallographic data interpretation?
- Methodological Answer :
- Twinned Crystal Analysis : Use SHELXL to refine datasets with overlapping lattices .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π) to validate packing modes .
- Multi-Conformer Modeling : Employ PLATON to account for dynamic disorder in flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
